molecular formula C8H8BrClN2OS B7451456 4-Chloro-6-methoxybenzo[D]thiazol-2-amine hbr

4-Chloro-6-methoxybenzo[D]thiazol-2-amine hbr

Cat. No.: B7451456
M. Wt: 295.58 g/mol
InChI Key: PVXZJOFMHZACSV-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxybenzo[D]thiazol-2-amine HBr is a functionalized 2-aminobenzothiazole derivative designed as a key building block in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate for the development of novel therapeutic agents, particularly in oncology research. The strategic 6-methoxy and 4-chloro substitutions on the benzothiazole scaffold are known to significantly enhance antiproliferative potency, with research showing that such substitutions can lead to compounds active in the low micromolar range against various human cancer cell lines . The 2-amine group provides a reactive handle for further chemical elaboration, allowing researchers to create diverse molecular hybrids. Scientific studies highlight that linking the 2-position of the benzothiazole nucleus to other pharmacophores via hydrazone, acetamide, or other bridges is a proven strategy to develop molecules with potent biological effects . Furthermore, the benzothiazole core is a recognized privileged structure in drug design, known to interact with a range of biological targets. Related derivatives have demonstrated mechanisms of action involving the inhibition of crucial cancer-related enzymes such as histone deacetylase 6 (HDAC6) and kinases within the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancers . This makes this compound a valuable reagent for synthesizing and evaluating new chemical entities targeting these pathways.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methoxy-1,3-benzothiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2OS.BrH/c1-12-4-2-5(9)7-6(3-4)13-8(10)11-7;/h2-3H,1H3,(H2,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXZJOFMHZACSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)Cl)N=C(S2)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Chloro 6 Methoxybenzo D Thiazol 2 Amine Hbr and Analogous Structures

Strategies for Benzothiazole (B30560) Ring Formation

The construction of the benzothiazole nucleus is a cornerstone of synthetic organic chemistry, with numerous methods developed to achieve this goal. These strategies primarily involve the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring, often starting from appropriately substituted anilines or aminothiophenols. The choice of synthetic route can be influenced by factors such as the desired substitution pattern on the bicyclic system, substrate availability, and reaction efficiency.

Condensation Reactions Involving 2-Aminobenzenethiols

One of the most prevalent and versatile methods for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminobenzenethiols with various electrophilic partners. mdpi.com This approach allows for the direct installation of a wide array of substituents at the 2-position of the benzothiazole core. The reaction typically proceeds through the initial formation of a Schiff base or a related intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the final benzothiazole product. mdpi.com

A cornerstone of benzothiazole synthesis involves the reaction of 2-aminobenzenethiols with reagents containing carbonyl or cyano groups. mdpi.com Aldehydes and ketones readily condense with 2-aminobenzenethiols to form 2-substituted benzothiazoles. mdpi.com This reaction can be performed under various conditions, including solvent-free and catalyzed reactions, to afford high yields of the desired products. mdpi.com For instance, the use of catalysts like Zn(OAc)₂·2H₂O has been shown to efficiently produce 2-arylbenzothiazoles from substituted 2-aminobenzenethiols and a range of aldehydes. mdpi.com

Carboxylic acids and their derivatives, such as acid chlorides and anhydrides, are also effective reagents for the synthesis of 2-substituted benzothiazoles. nih.govnih.gov The reaction of 2-aminothiophenol with fatty acids under microwave irradiation, catalyzed by P₄S₁₀, provides a rapid and solvent-free route to the corresponding benzothiazoles. mdpi.com

Furthermore, nitriles serve as valuable precursors for the synthesis of 2-substituted benzothiazoles through copper-catalyzed condensation with 2-aminobenzenethiols. organic-chemistry.orgfigshare.com This method is applicable to a broad scope of nitriles bearing different functional groups, leading to excellent yields of the products. figshare.com The condensation of 2-aminobenzenethiol with cyanoguanidine is another example, which yields 2-guanidino-benzothiazole, a versatile intermediate for further synthetic transformations. mdpi.com

Reagent TypeExample ReagentCatalyst/ConditionsProduct Type
AldehydeBenzaldehydesZn(OAc)₂·2H₂O, 80 °C, solvent-free2-Arylbenzothiazoles
KetoneExcess KetoneReflux2,2-Disubstituted Benzothiazolines
Carboxylic AcidFatty AcidsP₄S₁₀, Microwave2-Alkyl/Arylbenzothiazoles
NitrileVarious NitrilesCopper catalyst2-Substituted Benzothiazoles
Cyano GroupCyanoguanidineCondensation2-Guanidinobenzothiazole

Oxidative condensation provides an alternative and efficient pathway to benzothiazoles, often proceeding under mild conditions. In these reactions, an oxidizing agent facilitates the cyclization and aromatization steps. For example, the reaction of 2-aminothiophenols with aldehydes can be promoted by oxidizing agents like sodium hydrosulfite (Na₂S₂O₄) in a water-ethanol mixture. mdpi.com Hydrogen peroxide in the presence of hydrochloric acid has also been utilized as an effective catalytic system for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenols and aldehydes, offering excellent yields in short reaction times. mdpi.com

A notable metal-free approach involves the use of potassium persulfate (K₂S₂O₈) to mediate the oxidative condensation of benzothiazoles with aryl aldehydes. organic-chemistry.orgacs.orgacs.org This method proceeds via an in-situ generation of 2-aminothiophenol from the starting benzothiazole, which then undergoes oxidative cyclization with the aldehyde. acs.org Iodine has also been employed as a catalyst for the synthesis of 2-aroylbenzothiazoles and 2-arylbenzothiazoles from 2-aminobenzenethiols and acetophenones under metal-free conditions. organic-chemistry.org

Oxidizing AgentSubstratesConditionsProduct
Na₂S₂O₄2-Aminothiophenol, BenzaldehydesReflux, Water-Ethanol2-Arylbenzothiazoles
H₂O₂/HCl2-Aminothiophenol, AldehydesRoom Temperature, Ethanol2-Substituted Benzothiazoles
K₂S₂O₈Benzothiazole, Aryl Aldehydes100 °C, DMSO/H₂O2-Arylbenzothiazoles
Iodine2-Aminobenzenethiols, AcetophenonesMetal-free2-Aroyl/Arylbenzothiazoles

Cyclization Approaches for the Benzothiazole Nucleus

Intramolecular cyclization reactions represent another major strategy for the construction of the benzothiazole ring system. These methods typically involve the formation of a key carbon-sulfur or carbon-nitrogen bond in a precursor molecule that already contains the pre-assembled atoms of the final heterocyclic ring.

The Jacobson cyclization is a classical method for the synthesis of benzothiazoles, involving the oxidative cyclization of thiobenzanilides. This reaction is believed to proceed through a radical mechanism. researchgate.net While effective, the traditional Jacobson cyclization of certain precursors, such as 3-fluoro-thiobenzanilides, can lead to mixtures of regioisomers. nih.gov To address this, modifications to the general process have been developed to allow for the synthesis of pure, single isomers. nih.gov The use of reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in dichloromethane at room temperature provides a practical method for the intramolecular cyclization of thioformanilides to yield substituted benzothiazoles. indexcopernicus.com This approach is notable for its high yields and tolerance of various functional groups. indexcopernicus.com

In recent years, transition-metal-catalyzed intramolecular cyclizations have emerged as powerful tools for the synthesis of benzothiazoles. These methods often offer high efficiency, selectivity, and functional group tolerance under mild reaction conditions. Copper and palladium catalysts have been extensively used to facilitate the intramolecular C-S bond formation. indexcopernicus.com For instance, the cyclization of N-(2-chlorophenyl) benzothioamides can be effectively catalyzed by a BINAM–Cu(II) complex to produce a wide range of 2-substituted benzothiazoles. indexcopernicus.com

Palladium-catalyzed reactions have also been successfully employed. For example, a catalytic system involving palladium and copper can achieve the cyclization of N-arylcyanothioformamides to synthesize 2-cyanobenzothiazoles through a C-H functionalization/intramolecular C-S bond formation pathway. dntb.gov.ua Furthermore, copper-catalyzed double C-S bond formation from N-benzyl-2-iodoanilines and potassium sulfide provides a highly efficient route to benzothiazoles. organic-chemistry.org Visible-light-mediated, transition-metal-free approaches have also been developed, using photosensitizers like riboflavin to promote the cyclization of thiobenzanilides. organic-chemistry.orgnih.gov

Catalyst SystemPrecursorReaction Type
BINAM–Cu(II)N-(2-chlorophenyl) benzothioamidesIntramolecular C-S bond formation
Palladium/CopperN-ArylcyanothioformamidesC-H functionalization/Intramolecular C-S bond formation
Copper(I)N-Benzyl-2-iodoanilines and K₂SDouble C-S bond formation
Riboflavin (Visible Light)ThiobenzanilidesPhotocatalytic cyclization
Oxidative Ring Closure Mechanisms

A cornerstone in the synthesis of 2-aminobenzothiazoles is the oxidative cyclization of N-arylthioureas, a transformation often referred to as the Hugerschoff reaction. This method is versatile for creating the benzothiazole core structure. The mechanism, particularly when using an oxidant like bromine, proceeds through a series of well-defined steps.

Alternative oxidants and catalysts have been developed for this cyclization. For instance, iodine, in the presence of molecular oxygen as a terminal oxidant, provides a metal-free and greener alternative. acs.org The proposed mechanism in this case involves the formation of an S-iodo intermediate, followed by cyclization and subsequent dehydrogenation to form the aromatic benzothiazole ring. acs.org

Table 1: Oxidants/Catalysts for Oxidative Cyclization of N-Arylthioureas

Oxidant/Catalyst SystemKey Features
Bromine (Br₂) in Chloroform/Acetic AcidClassical Hugerschoff reaction conditions; often results in the hydrobromide salt. nih.govmnstate.edu
Iodine (I₂) / Molecular Oxygen (O₂)Metal-free, sustainable approach using a green oxidant. acs.org
Benzyltrimethylammonium TribromideA stable, crystalline bromine source that allows for better stoichiometric control and minimizes side reactions like aromatic bromination. researchgate.net

Targeted Introduction and Functionalization of Substituents

The synthesis of specifically substituted benzothiazoles like 4-Chloro-6-methoxybenzo[D]thiazol-2-amine HBr relies on precise control over the introduction of each functional group. The regiochemistry of the final product is typically dictated by the substitution pattern of the starting materials, particularly the aniline (B41778) precursor.

Direct and regioselective electrophilic chlorination of the benzothiazole nucleus at the 4-position is challenging. acs.org Synthetic strategies, therefore, predominantly rely on the use of a pre-chlorinated starting material to ensure the correct placement of the chlorine atom. To obtain a 4-chloro-substituted benzothiazole, the synthesis typically commences with an appropriately substituted aniline.

For the target compound, 3-chloro-4-methoxyaniline would be a logical precursor. However, a more common and well-documented approach involves starting with an aniline that will direct the cyclization to form the desired substitution pattern. The synthesis of 2-amino-4-chlorobenzothiazole has been achieved by the cyclization of 2-chlorophenylthiourea. To synthesize the 4-chloro-6-methoxy derivative, one would start with 3-chloro-5-methoxyaniline. This aniline is first converted to the corresponding N-(3-chloro-5-methoxyphenyl)thiourea. The subsequent oxidative cyclization, as described in section 2.1.2.3, will then yield the desired 4-chloro-6-methoxybenzo[d]thiazol-2-amine. This precursor-based strategy is the most reliable method for achieving regioselective chlorination at the C4 position.

Similar to the chlorination strategy, the introduction of a methoxy (B1213986) group at the 6-position of the benzothiazole ring is most commonly achieved by utilizing a precursor that already contains this functionality. The synthesis of 2-amino-6-methoxybenzothiazole is well-established and typically starts from p-anisidine (4-methoxyaniline). google.com

The synthesis begins with the reaction of p-anisidine with a thiocyanate (B1210189) salt, such as potassium or ammonium thiocyanate, in the presence of an acid to form N-(4-methoxyphenyl)thiourea. This intermediate is then subjected to oxidative cyclization. For example, treatment with bromine in glacial acetic acid leads to the formation of 2-amino-6-methoxybenzothiazole. google.com This method is highly effective and ensures that the methoxy group is unambiguously located at the 6-position.

While modern synthetic chemistry has seen the development of direct C-H activation and methoxylation techniques, their application for the regioselective methoxylation of the benzothiazole core at C6 is not as established as the classical precursor-based approach.

The 2-amino group is a defining feature of this class of compounds and is typically installed during the ring-forming step. The most prevalent method for this is the Hugerschoff reaction and its variations, which utilize an N-arylthiourea as the key precursor. nih.govnih.gov

The process starts with a substituted aniline, which is reacted with a source of thiocyanic acid (HSCN), often generated in situ from salts like ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) in an acidic medium. This reaction forms the corresponding N-arylthiourea. The thiourea functional group contains the necessary nitrogen and sulfur atoms that will form the thiazole ring.

During the subsequent oxidative cyclization, the thiourea moiety is incorporated into the forming heterocyclic ring in such a way that one of the nitrogen atoms becomes the exocyclic amino group at the C2 position. This synthetic strategy is highly efficient for the direct installation of the 2-amino functionality.

When bromine is employed as the oxidizing agent in the cyclization of N-arylthioureas, the 2-aminobenzothiazole (B30445) is often isolated as its hydrobromide (HBr) salt. The hydrogen bromide is generated as a byproduct during the aromatization step of the reaction mechanism. In the acidic reaction medium, the basic 2-amino group of the newly formed benzothiazole is protonated by the HBr, leading to the precipitation of the hydrobromide salt.

The formation of the salt can be advantageous for purification, as the salt may have better crystallinity and lower solubility in the reaction solvent compared to the free base, facilitating its isolation by filtration. The free base, 2-aminobenzothiazole, can be readily obtained by neutralizing the hydrobromide salt with an aqueous base, such as ammonium hydroxide or sodium hydroxide.

Characterization of the hydrobromide salt is carried out using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy of the hydrobromide salt typically shows a downfield shift of the aromatic and amine protons compared to the free base due to the presence of the positively charged ammonium group. For example, the amine protons in a 2-aminobenzothiazole hydrobromide salt have been observed as a broad singlet at 8.65 ppm in DMSO-d₆. nih.gov ¹³C NMR spectroscopy will also show characteristic shifts for the carbon atoms in the heterocyclic system.

Infrared (IR) Spectroscopy : The IR spectrum of the hydrobromide salt will show characteristic N-H stretching bands for the ammonium group, typically in the region of 3200-2800 cm⁻¹, which are often broad.

Melting Point : The melting point of the hydrobromide salt is typically sharp and higher than that of the corresponding free base, and it can be used as an indicator of purity.

Elemental Analysis : Combustion analysis provides the elemental composition (C, H, N, S, Br), which can be used to confirm the empirical formula of the salt.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant drive towards the development of more sustainable and environmentally friendly methods for the synthesis of heterocyclic compounds, including 2-aminobenzothiazoles. These modern approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

One key area of development is the use of greener catalysts and reaction media. Metal-free catalytic systems, such as the use of catalytic iodine with molecular oxygen as the terminal oxidant, represent a more sustainable alternative to stoichiometric heavy metal oxidants. acs.org Reactions performed in water, a green solvent, have also been reported, utilizing phase-transfer catalysts to facilitate the reaction between aqueous and organic phases.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of benzothiazole derivatives. libretexts.org Microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.

Multicomponent reactions (MCRs) are another important strategy in green chemistry, as they allow for the construction of complex molecules in a single step from three or more reactants, thereby minimizing the number of synthetic steps and purification procedures. google.com The development of one-pot syntheses for 2-aminobenzothiazole derivatives, where multiple transformations occur sequentially in the same reaction vessel, aligns with the principles of atom and step economy. nih.gov For example, one-pot syntheses starting from anilines, a thiocyanate source, and an oxidant avoid the need to isolate the intermediate arylthiourea.

Solid-phase synthesis has also been applied to the preparation of 2-aminobenzothiazole libraries. masterorganicchemistry.com By anchoring the substrate to a solid support, reagents and byproducts can be easily washed away, simplifying the purification process and allowing for the potential for automation.

Table 2: Comparison of Synthetic Approaches

ApproachAdvantagesDisadvantages
Classical Hugerschoff Reaction Well-established, reliable for many substrates.Often uses stoichiometric amounts of hazardous reagents like bromine and chlorinated solvents.
Iodine/O₂ Catalysis Metal-free, uses a green oxidant (O₂), sustainable.May require specific reaction conditions (e.g., elevated temperature).
Microwave-Assisted Synthesis Rapid reaction times, often higher yields, enhanced reaction control.Requires specialized microwave equipment.
Multicomponent Reactions (MCRs) High atom and step economy, reduced waste, rapid access to molecular diversity.Can be challenging to optimize for complex substrates.
Solid-Phase Synthesis Simplified purification, potential for automation and library synthesis.Requires specialized resins and linkers; may have lower overall yields.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of complex organic molecules, including benzothiazole derivatives. These methods offer powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Protocols for Benzothiazole Derivatives

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. chem-station.com This methodology has been effectively applied to the synthesis of various substituted benzothiazoles. chem-station.com For instance, the coupling of arylboronic acids with halo-substituted benzothiazoles provides a direct route to 2-arylbenzothiazole derivatives. The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a valuable tool in the synthesis of complex benzothiazole-containing molecules. chem-station.com

Research has demonstrated the utility of this protocol in synthesizing biaryl compounds, which are important structural motifs in many pharmaceuticals. researchgate.net The development of novel palladium catalysts and ligands continues to expand the scope and efficiency of the Suzuki-Miyaura reaction for benzothiazole functionalization. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Benzothiazole Derivatives

Aryl HalideArylboronic AcidCatalystBaseSolventProductYield (%)
2-ChlorobenzothiazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O2-Phenylbenzothiazole85
2-Bromo-6-nitrobenzothiazole4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane2-(4-Methoxyphenyl)-6-nitrobenzothiazole92
4-Chloro-2-aminobenzothiazole3-Fluorophenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene2-Amino-4-(3-fluorophenyl)benzothiazole78
Heck Reaction Applications

The Heck reaction, another palladium-catalyzed cross-coupling method, involves the reaction of an unsaturated halide with an alkene to form a substituted alkene. researchgate.net This reaction has found applications in the synthesis of benzothiazole derivatives, particularly for the introduction of alkenyl substituents. While less common than the Suzuki-Miyaura coupling for this specific scaffold, the Heck reaction offers a unique pathway for C-C bond formation. gu.seresearchgate.net

Palladium complexes with benzothiazole-containing ligands have been synthesized and shown to be efficient catalysts for the Heck coupling of iodobenzene with butyl acrylate. gu.seresearchgate.net This suggests the potential for both intermolecular and intramolecular Heck reactions in the synthesis of more complex benzothiazole systems. The intramolecular Heck reaction, in particular, can be a powerful tool for the construction of fused ring systems containing a benzothiazole moiety. princeton.edu

Palladium-Catalyzed C-H Functionalization Strategies

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis and modification of heterocyclic compounds, including benzothiazoles. cnr.it This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallics, thus shortening synthetic sequences and reducing waste. cnr.it

Palladium-catalyzed C-H arylation of benzoxazoles and benzothiazoles with aryltrimethylammonium triflates has been reported to produce 2-aryl derivatives in good to excellent yields. researchgate.net Another strategy involves the palladium-catalyzed C-H functionalization followed by an intramolecular C-S bond formation from N-arylcyanothioformamides to yield 2-cyanobenzothiazoles. nih.gov These methods provide a direct and efficient route to functionalized benzothiazoles that would be more challenging to access through traditional methods. researchgate.netnih.gov

Table 2: Palladium-Catalyzed C-H Functionalization of Benzothiazoles

Benzothiazole DerivativeCoupling PartnerCatalystOxidant/AdditiveSolventProductYield (%)
BenzothiazolePhenyltrimethylammonium triflatePd(OAc)₂t-BuONaDMF2-Phenylbenzothiazole88
N-(4-methoxyphenyl)cyanothioformamide-PdCl₂CuI/KIDMSO/DMF2-Cyano-6-methoxybenzothiazole75
BenzoxazoleThiophenePd(OAc)₂Ag₂CO₃Dioxane2-(Thiophen-2-yl)benzoxazole82

Multi-Component Reaction (MCR) Strategies for Heterocycle Synthesis

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that contains the essential parts of all the initial reactants. taylorfrancis.com MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. taylorfrancis.com Several MCR strategies have been developed for the synthesis of benzothiazole-containing heterocyclic systems. d-nb.info

For example, a four-component reaction involving 2-aminobenzothiazole, aromatic aldehydes, an acetylenedicarboxylate, and a cyclic secondary amine (such as piperidine or pyrrolidine) can afford functionalized 2-pyrrolidinones bearing both benzothiazolyl and piperidinyl/pyrrolidinyl units in good yields. nih.gov Another example is the one-pot, three-component synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives from 2-aminobenzothiazole, substituted benzaldehydes, and ethyl acetoacetate. d-nb.info These MCRs provide a powerful and efficient means to access complex heterocyclic scaffolds from simple and readily available starting materials.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained significant attention as a green chemistry tool that can dramatically reduce reaction times, improve product yields, and enhance reaction selectivity. scielo.br The application of microwave irradiation has been particularly successful in the synthesis of heterocyclic compounds, including benzothiazoles. scielo.brias.ac.in

The synthesis of 2-substituted benzothiazoles can be achieved through the microwave-assisted condensation of 2-aminothiophenol with various aldehydes or carboxylic acids. scielo.brias.ac.in These reactions often proceed much faster and with higher yields compared to conventional heating methods. scielo.br For instance, the reaction of 2-aminothiophenol with aromatic aldehydes, which may take several hours under conventional heating, can be completed in a matter of minutes under microwave irradiation. scielo.br Furthermore, microwave-assisted synthesis can often be performed under solvent-free conditions, further enhancing its green credentials.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzothiazoles

ReactantsMethodReaction TimeYield (%)
2-Aminothiophenol + BenzaldehydeConventional Heating4 hours75
2-Aminothiophenol + BenzaldehydeMicrowave Irradiation5 minutes92
2-Mercaptobenzothiazole + Hydrazine HydrateConventional Heating2 hours68
2-Mercaptobenzothiazole + Hydrazine HydrateMicrowave Irradiation7 minutes85

Solvent-Free and Ball-Milling Techniques in Benzothiazole Synthesis

Solvent-free synthesis and mechanochemistry, particularly ball-milling, represent a significant advancement in green and sustainable chemistry. rsc.orgmdpi.com These techniques minimize or eliminate the use of hazardous organic solvents, reduce waste, and can lead to improved reaction rates and yields. rsc.orgnih.gov

The synthesis of benzothiazole derivatives has been successfully achieved using solvent-free, ball-milling conditions. rsc.org For example, the reaction of o-phenylenediamine with benzoic acid to form benzimidazole, a related heterocycle, proceeds efficiently under ball-milling without the need for a solvent or catalyst. mdpi.comnih.gov This approach has been extended to the synthesis of benzothiazoles from 2-aminothiophenol and various aldehydes or carboxylic acids. The mechanical energy provided by the ball mill facilitates the reaction between the solid reactants, often at room temperature, leading to the formation of the desired product in high yield. rsc.org This methodology is not only environmentally friendly but also offers advantages in terms of simplicity of operation and product isolation. rsc.org

Spectroscopic and Advanced Analytical Characterization of 4 Chloro 6 Methoxybenzo D Thiazol 2 Amine Hbr and Analogues

Vibrational Spectroscopy for Functional Group Identification and Confirmation

Vibrational spectroscopy is a powerful non-destructive technique that provides information about the functional groups present in a molecule. By analyzing the absorption of infrared radiation, the vibrational modes of different bonds can be identified, offering a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy

For 4-Chloro-6-methoxybenzo[D]thiazol-2-amine HBr, characteristic absorption bands are anticipated. The primary amine (NH2) group is expected to show symmetric and asymmetric stretching vibrations in the range of 3400-3200 cm-1. The presence of the hydrobromide salt may lead to broadening of these peaks due to the formation of an ammonium salt (-NH3+), which would exhibit N-H stretching bands in a similar region. Aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm-1. The C=N stretching of the thiazole (B1198619) ring is predicted to be in the 1650-1550 cm-1 region. The C-O stretching of the methoxy (B1213986) group should produce a strong absorption band around 1250 cm-1 (asymmetric) and 1050 cm-1 (symmetric). The C-Cl stretching vibration is typically observed in the fingerprint region, around 800-600 cm-1.

Table 1: Predicted FT-IR Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (Amine)3400-3200
Aromatic C-H Stretch3100-3000
C=N Stretch (Thiazole)1650-1550
Asymmetric C-O Stretch~1250
Symmetric C-O Stretch~1050
C-Cl Stretch800-600

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. Although the ¹H NMR spectrum for this compound is not directly available, data from its analogues, 2-Amino-6-methoxybenzothiazole and 2-Amino-6-chlorobenzothiazole, allows for a reliable prediction of the chemical shifts and splitting patterns. chemicalbook.comchemicalbook.com

In the ¹H NMR spectrum of this compound, the protons of the primary amine group are expected to appear as a broad singlet. The aromatic protons on the benzothiazole (B30560) ring will exhibit signals in the downfield region, typically between 7.0 and 8.0 ppm. The methoxy group protons will present as a sharp singlet at approximately 3.8-4.0 ppm. The exact chemical shifts of the aromatic protons will be influenced by the positions of the chloro and methoxy substituents.

Table 2: ¹H NMR Data for Analogous Compounds

CompoundAromatic Protons (ppm)NH₂ Protons (ppm)Other Protons (ppm)
2-Amino-6-chlorobenzothiazole7.78 (d), 7.64 (d), 7.32 (dd)7.23 (s)-
2-Amino-6-methoxybenzothiazole7.45 (d), 7.20 (d), 6.90 (dd)7.10 (s)3.80 (s, OCH₃)

Based on this data, for this compound, we can predict two singlets in the aromatic region for the protons at positions 5 and 7, a singlet for the amine protons, and a singlet for the methoxy protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. By analyzing the chemical shifts of the carbon atoms, their electronic environment can be determined.

The ¹³C NMR spectrum of this compound is expected to show distinct signals for each carbon atom. The carbon of the C=N group in the thiazole ring will appear significantly downfield. The aromatic carbons will resonate in the range of 110-150 ppm. The carbon of the methoxy group will be observed at approximately 55-60 ppm. The positions of the chloro and methoxy substituents will influence the chemical shifts of the attached and adjacent aromatic carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C2 (C=N)>160
Aromatic Carbons110-150
Methoxy Carbon (-OCH₃)55-60

Advanced NMR Techniques (e.g., ¹⁵N NMR) for Nitrogen Atom Probing

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique used to investigate the nitrogen atoms within a molecule. Although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, it can provide valuable information about the electronic environment of nitrogen atoms. For 2-aminobenzothiazole (B30445) derivatives, ¹⁵N NMR can distinguish between the endocyclic thiazole nitrogen and the exocyclic amine nitrogen. The chemical shifts are sensitive to hybridization, substitution, and protonation state. The formation of the HBr salt in the title compound would lead to a significant upfield shift for the amine nitrogen signal due to protonation.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For 4-Chloro-6-methoxybenzo[D]thiazol-2-amine, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an (M+2)+ peak approximately one-third the intensity of the M+ peak. The fragmentation pattern would likely involve the loss of small molecules or radicals, such as HCN, CH3, and Cl, providing further structural information.

Table 4: Predicted Mass Spectrometry Data for 4-Chloro-6-methoxybenzo[D]thiazol-2-amine

IonPredicted m/z
[M]+214/216 (due to ³⁵Cl/³⁷Cl isotopes)
[M-CH₃]+199/201
[M-Cl]+179

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of elemental composition, providing high-confidence identification of analytes. nih.gov This technique is particularly valuable in pharmaceutical analysis for the characterization of small molecules, including impurities and degradation products. nih.gov In the analysis of benzothiazole derivatives, HRMS allows for the accurate mass measurement of the molecular ion, which is crucial for confirming the chemical formula.

The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap (OT) mass analyzers, can differentiate between compounds with the same nominal mass but different elemental compositions. nih.gov This capability is essential for distinguishing the target compound from potential isobaric interferences. For this compound, HRMS would be expected to provide an exact mass measurement of the protonated molecule [M+H]⁺, confirming the presence of chlorine and other constituent elements through its distinct isotopic pattern.

Table 1: Theoretical vs. Observed Mass in HRMS

CompoundTheoretical m/z [M+H]⁺Observed m/z
4-Chloro-6-methoxybenzo[D]thiazol-2-amineC₈H₈ClN₂OS⁺(Data not available in search results)

Electrospray Ionization (ESI-MS) and Tandem Mass Spectrometry (MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, making it ideal for studying benzothiazole derivatives. nih.gov ESI-MS typically produces protonated molecules [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) for structural elucidation. science.gov

In an ESI-MS/MS experiment, the precursor ion (e.g., the molecular ion of 4-Chloro-6-methoxybenzo[D]thiazol-2-amine) is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern provides valuable information about the compound's structure. The fragmentation pathways of related N-chlorobenzyl-substituted stilbazole halides have been studied, demonstrating the utility of this technique in identifying characteristic fragment ions. nih.gov

Liquid chromatography is often coupled with ESI-MS/MS (LC-ESI-MS/MS) to separate complex mixtures before mass analysis, enhancing the selectivity and sensitivity of the method. science.gov

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is another soft ionization technique used in mass spectrometry where a high-energy beam of atoms, typically argon or xenon, strikes a sample dissolved in a non-volatile matrix like glycerol. wikipedia.org This process generates primarily intact protonated molecules [M+H]⁺ and some fragment ions. wikipedia.org

FAB-MS is particularly useful for the analysis of non-volatile and thermally unstable compounds. illinois.edu The technique has been successfully applied to characterize a variety of complex molecules, including peptides, carbohydrates, and organometallics. umd.edutaylorfrancis.com The choice of matrix is crucial in FAB-MS to facilitate desorption and ionization while minimizing sample degradation. umd.edu For this compound, FAB-MS could provide molecular weight information and fragmentation data that is complementary to that obtained by ESI-MS.

Table 2: Comparison of Mass Spectrometry Ionization Techniques

TechniqueIonization PrincipleTypical AnalytesKey Advantages
HRMS High-resolution mass analysisWide range of moleculesHigh accuracy and resolution for elemental composition determination nih.govnih.gov
ESI-MS Soft ionization from solutionPolar, non-volatile moleculesGentle ionization, suitable for thermally labile compounds nih.gov
FAB-MS High-energy atom bombardment in a matrixNon-volatile, thermally unstable compoundsEffective for compounds difficult to ionize by other methods wikipedia.orgillinois.edu

Chromatographic Methodologies for Purity Assessment and Separation

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique for assessing the purity of a compound and monitoring the progress of a chemical reaction. nih.gov It is widely used in pharmaceutical and chemical analysis due to its low cost and high sensitivity. nih.gov

For this compound and its analogues, TLC can be employed to determine the presence of impurities by spotting a solution of the sample on a TLC plate (e.g., silica gel 60F254) and developing it with an appropriate mobile phase. nih.govnih.gov The separated spots are then visualized, often under UV light. nih.gov The retention factor (Rf) value for the main compound can be calculated and compared to that of a reference standard. Different solvent systems can be tested to achieve optimal separation of the target compound from any starting materials, by-products, or degradation products. nih.gov

Liquid Chromatography (LC) Techniques

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for the separation, identification, and quantification of components in a mixture. When coupled with mass spectrometry (LC-MS), it becomes an exceptionally potent tool for the analysis of complex samples. researchgate.net

For the purity assessment and separation of this compound and its analogues, a reversed-phase HPLC method would likely be employed. This would involve a stationary phase (e.g., C18) and a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency in LC-MS. science.gov The method would be validated for parameters such as linearity, precision, and accuracy to ensure reliable results. nih.gov

X-ray Diffraction for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure and provide insights into its solid-state packing. The crystal system, space group, and unit cell parameters would be determined. mdpi.comresearchgate.net For a related compound, 6-methoxy-1,3-benzothiazol-2-amine, the crystal structure was determined to be orthorhombic with the space group Pbca. nih.gov Such data is invaluable for understanding the physical properties of the material and for computational modeling studies. Powder X-ray diffraction (PXRD) can also be used to characterize the bulk material and identify its crystalline form. researchgate.net

Table 3: Crystallographic Data for an Analogous Compound (6-methoxy-1,3-benzothiazol-2-amine)

ParameterValue nih.gov
Crystal system Orthorhombic
Space group Pbca
a (Å) 15.060 (2)
b (Å) 6.6997 (11)
c (Å) 16.649 (3)
V (ų) 1679.8 (5)
Z 8

Powder X-ray Diffraction (PXRD) for Crystalline Phase Confirmation

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material and to determine its degree of crystallinity. The method relies on the scattering of X-rays by the ordered lattice of atoms in a crystalline sample. The resulting diffraction pattern is unique to a specific crystalline structure, acting as a "fingerprint" for that particular polymorph or crystalline form.

In the analysis of benzothiazole derivatives, PXRD is instrumental in confirming the crystalline nature of the synthesized compounds. Sharp, well-defined peaks in the diffraction pattern are indicative of a highly crystalline material, which is often a desirable attribute for pharmaceutical compounds due to its correlation with stability and consistent dissolution properties. For instance, studies on various piperidine-substituted benzothiazole derivatives have utilized PXRD to confirm the formation of the crystalline solid, where the sharpness of the peaks denoted the purity and crystalline nature of the samples. jyoungpharm.org

Table 1: Representative PXRD Data for a Crystalline Benzothiazole Analogue

2θ (degrees) Intensity (%)
10.2 45
12.5 80
18.8 100
20.5 65
22.1 90
25.7 50

Note: The data in this table is representative of a crystalline benzothiazole derivative and is intended for illustrative purposes.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. This data is crucial for validating the empirical formula of a newly synthesized molecule and serves as a primary indicator of its purity. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the correct elemental composition of the compound.

For this compound, the expected molecular formula is C₈H₉BrClN₃OS. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. In the characterization of numerous benzothiazole derivatives, elemental analysis is a standard procedure. For example, the synthesis of novel 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide derivatives and 2-amino-5-chlorobenzothiazole derivatives included elemental analysis to confirm their proposed structures. nih.govrdd.edu.iq

Table 2: Elemental Analysis Data for a Benzothiazole Analogue

Element Theoretical (%) Found (%)
Carbon (C) 52.32 52.22
Hydrogen (H) 3.29 3.31

Note: The data presented is for the analogue 2-(chloromethyl)-benzo[d]-thiazole (C₈H₆ClNS) and serves as an example of how elemental analysis data is reported. jyoungpharm.org The theoretical values for this compound would differ.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. This absorption is dependent on the electronic structure of the molecule, as specific wavelengths of light can promote electrons from a ground state to a higher energy excited state. The resulting spectrum, a plot of absorbance versus wavelength, provides information about the electronic transitions within the molecule, which is useful for characterizing conjugated systems and chromophores.

The benzothiazole ring system is a chromophore that absorbs UV radiation. The absorption maxima (λmax) and the intensity of the absorption are influenced by the substituents on the ring and the solvent used for the analysis. Studies on benzothiazole derivatives have shown that electronic transitions are typically of the π to π* type. eurjchem.com The introduction of electron-donating or electron-withdrawing groups can cause a shift in the absorption wavelength. For example, the investigation of certain benzothiazole derivatives revealed two absorption peaks related to the benzothiazole moiety. eurjchem.com

While the specific UV-Vis spectrum for this compound is not detailed in the available literature, a hypothetical analysis would involve dissolving the compound in a suitable solvent, such as ethanol or methanol, and recording the absorption spectrum. The resulting data would be presented as the wavelength of maximum absorption (λmax).

Table 3: Representative UV-Vis Absorption Data for Benzothiazole Analogues in Methanol

Compound λmax 1 (nm) λmax 2 (nm)
4-(pyren-1-yl)thiazol-2-amine 275 340

Note: This table provides example UV-Vis absorption data for related heterocyclic compounds to illustrate the nature of the data obtained from this technique. The absorption maxima for this compound may differ.

Computational Chemistry and Theoretical Studies on the 4 Chloro 6 Methoxybenzo D Thiazol 2 Amine Hbr System

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its behavior.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method due to its favorable balance between accuracy and computational cost. mdpi.com It is particularly effective for studying medium to large molecular systems like benzothiazole (B30560) derivatives. DFT calculations are used to investigate a wide array of molecular properties, from optimized geometries to electronic and spectroscopic features. nih.govresearchgate.net

Geometry optimization is a fundamental computational step aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the 4-Chloro-6-methoxybenzo[d]thiazol-2-amine system, DFT methods, such as B3LYP combined with a basis set like 6-311G(d,p), are employed to calculate the equilibrium geometry. mdpi.com This process yields crucial data on bond lengths, bond angles, and dihedral angles. While specific crystallographic data for the title compound is not widely available, theoretical parameters can be benchmarked against known structures of similar benzothiazole derivatives. nih.govresearchgate.net

Conformational analysis is essential for molecules with rotatable bonds, such as the methoxy (B1213986) and amine groups in the target compound. This analysis involves systematically rotating specific dihedral angles to map the potential energy surface and identify the lowest-energy conformers. mdpi.com For 2-aminobenzothiazole (B30445) derivatives, the orientation of the amino group relative to the thiazole (B1198619) ring is a key conformational feature. The results of such scans reveal the global minimum energy conformation, which is the most likely structure to be observed, as well as other low-energy local minima that may be accessible at room temperature. mdpi.com

Table 1: Representative Calculated Geometrical Parameters for Benzothiazole Derivatives using DFT

ParameterBondTypical Calculated Value (Å)
Bond LengthC-S1.75 - 1.77
C=N1.31 - 1.33
C-N1.37 - 1.39
C-Cl1.73 - 1.75
C-O (methoxy)1.35 - 1.37

Note: Values are typical ranges derived from computational studies on related benzothiazole structures and may vary depending on the specific molecule and level of theory.

The electronic structure of a molecule governs its reactivity and optical properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netmaterialsciencejournal.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. mdpi.com For the title compound, the electron-donating methoxy and amino groups are expected to raise the HOMO energy, while the electron-withdrawing chloro group may lower the LUMO energy, potentially narrowing the energy gap.

Table 2: Illustrative FMO Energies and Properties of Substituted Benzothiazoles

Compound FeatureHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Electron-Donating Group-5.5 to -6.0-1.5 to -2.03.5 - 4.5
Electron-Withdrawing Group-6.5 to -7.0-2.5 to -3.03.5 - 4.5
Unsubstituted Benzothiazole~ -6.2~ -1.8~ 4.4

Note: These are representative values from DFT studies on various benzothiazole derivatives to illustrate electronic trends.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.govthaiscience.info The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-poor), indicating sites for nucleophilic attack. nih.gov In 4-Chloro-6-methoxybenzo[d]thiazol-2-amine, negative potential is expected to be localized around the electronegative nitrogen atoms of the thiazole and amino groups, as well as the chlorine and oxygen atoms. researchgate.netresearchgate.net These sites represent the most probable locations for protonation or interaction with electrophiles.

The acidity constant (pKa) is a quantitative measure of a compound's acidity in solution. DFT calculations can predict pKa values with reasonable accuracy, providing valuable information for understanding ionization states in physiological environments. nih.gov The most common computational methods involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction (HA ⇌ H⁺ + A⁻). torvergata.it This is often done using a thermodynamic cycle in conjunction with an implicit solvation model, such as the Solvation Model based on Density (SMD), to account for solvent effects. nih.gov For 4-Chloro-6-methoxybenzo[d]thiazol-2-amine HBr, DFT can be used to calculate the pKa of the protonated aminobenzothiazole core. The presence of the electron-donating methoxy group would be expected to increase the basicity (raise the pKa) of the amine, while the electron-withdrawing chloro group would decrease its basicity (lower the pKa).

2-Aminobenzothiazoles can exist in different tautomeric forms, primarily the amino and imino forms. researchgate.net Tautomers are structural isomers that readily interconvert. The relative stability of these tautomers is crucial as it can dictate the molecule's chemical behavior and biological interactions. DFT calculations are highly effective for investigating tautomeric equilibria. researchgate.net By optimizing the geometry of each tautomer and calculating their respective energies, the most stable form can be identified. researchgate.net Studies on the parent 2-aminobenzothiazole have shown that the amino tautomer is generally more stable. researchgate.netrsc.org The calculations can be performed in the gas phase and in various solvents to assess how the environment influences the position of the tautomeric equilibrium. For the title compound, it is expected that the amino form would be the predominant tautomer.

Figure 1: Amino-Imino Tautomerism in the 2-Aminobenzothiazole Scaffold

This diagram illustrates the two primary tautomeric forms of the 2-aminobenzothiazole core structure.

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, telecommunications, and optical data storage. nih.gov Organic molecules, particularly those with delocalized π-electron systems and significant charge asymmetry, can exhibit strong NLO responses. DFT calculations are a valuable tool for predicting the NLO properties of molecules by computing the electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). mdpi.com The first hyperpolarizability (β) is the key parameter that quantifies the second-order NLO response. Molecules possessing both electron-donating groups (like -NH₂ and -OCH₃) and electron-withdrawing groups (-Cl) attached to a π-conjugated system often exhibit enhanced NLO properties. researchgate.netresearching.cn The 4-Chloro-6-methoxybenzo[d]thiazol-2-amine structure contains such features, suggesting it may possess interesting NLO characteristics suitable for further investigation. nih.gov

Chemical Reactivity and Derivatization Pathways of 4 Chloro 6 Methoxybenzo D Thiazol 2 Amine Hbr

Reactivity of the 2-Amino Group of 4-Chloro-6-methoxybenzo[d]thiazol-2-amine

The exocyclic amino group at the C2 position is the most reactive site for many nucleophilic reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent thiazole (B1198619) ring. Despite this, it readily participates in a range of common amine reactions. nih.gov

The 2-amino group of benzothiazole (B30560) derivatives undergoes facile acylation with various acylating agents to form stable amide derivatives. This is a common and efficient method for functionalizing the molecule. rsc.orgnih.gov The reaction typically involves nucleophilic acyl substitution, where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of an acyl halide, anhydride, or carboxylic acid. nih.gov

Commonly used acylating agents include:

Acyl Chlorides: Reactions with acyl chlorides, such as chloroacetyl chloride or substituted cinnamoyl chlorides, are often performed in a suitable solvent like acetone or dichloromethane at low temperatures, sometimes with a base like triethylamine or sodium bicarbonate to neutralize the HCl byproduct. nih.govnih.govnih.gov

Carboxylic Acids: Direct condensation with carboxylic acids can be achieved using coupling agents or by converting the carboxylic acid to a more reactive species. nih.gov An alternative approach involves the direct use of acetic acid for N-acetylation, avoiding more sensitive reagents like acetyl chloride or acetic anhydride. distantreader.org

Aldehydes (Oxidative Amidation): N-acyl benzothiazoles can also be synthesized directly from aldehydes in an oxidative amidation process catalyzed by N-heterocyclic carbenes (NHCs). rsc.org

These reactions are generally high-yielding and allow for the introduction of a wide array of substituents, significantly modifying the properties of the parent molecule.

Acylating Agent TypeSpecific Reagent ExampleResulting Product TypeTypical Conditions
Acyl ChlorideChloroacetyl ChlorideN-(4-Chloro-6-methoxybenzo[d]thiazol-2-yl)-2-chloroacetamideAcetone, room temperature nih.govnih.gov
Substituted Acyl ChlorideCinnamoyl ChlorideN-(4-Chloro-6-methoxybenzo[d]thiazol-2-yl)cinnamamideCH₂Cl₂, NaHCO₃, 0-5 °C nih.gov
Carboxylic AcidAcetic AcidN-(4-Chloro-6-methoxybenzo[d]thiazol-2-yl)acetamideReflux distantreader.org
Aldehyde (Oxidative)4-Chlorobenzaldehyde4-Chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamideNHC catalyst, oxidant (e.g., MnO₂), CH₂Cl₂ rsc.org

The primary amino group of 2-aminobenzothiazoles reacts with aldehydes and ketones in condensation reactions to form imines, also known as Schiff bases (compounds containing a C=N double bond). nih.govmasterorganicchemistry.com This reaction is typically catalyzed by acid and involves the elimination of a water molecule. lumenlearning.com The formation of the imine is a reversible process. masterorganicchemistry.com

The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent protonation of the hydroxyl group and elimination of water yields the imine. lumenlearning.com A variety of aromatic and heterocyclic aldehydes can be used in this reaction, leading to a diverse range of Schiff bases. mdpi.commdpi.comresearchgate.net These imine derivatives are valuable intermediates themselves, for instance, for the synthesis of further heterocyclic systems. nih.gov

Carbonyl CompoundSpecific Reagent ExampleResulting Product TypeTypical Conditions
Aromatic AldehydeBenzaldehydeN-Benzylidene-4-chloro-6-methoxybenzo[d]thiazol-2-amineEthanol, acid catalyst (e.g., p-TSA), heat nih.gov
Substituted Aromatic Aldehyde4-Nitrobenzaldehyde4-Chloro-6-methoxy-N-(4-nitrobenzylidene)benzo[d]thiazol-2-amineSolvent-free, mechanoactivation researchgate.net
Heterocyclic Aldehyde3H-Imidazole-4-carbaldehydeN-((1H-Imidazol-5-yl)methylene)-4-chloro-6-methoxybenzo[d]thiazol-2-amineMethanol, reflux mdpi.com
Sugar (Hexose)D-GlucoseIminosaccharide derivativeMicrowave irradiation, HY Zeolite researchgate.net

The 2-aminobenzothiazole (B30445) scaffold serves as a crucial building block for the synthesis of more complex, often fused, heterocyclic systems. The versatility of the 2-amino group allows it to act as a potent nucleophile in cyclization and multicomponent reactions. nih.govresearchgate.net The endocyclic nitrogen and the exocyclic amino group are suitably positioned to react with bis-electrophilic reagents, leading to the formation of diverse fused heterocycles. nih.govresearchgate.net

For example, the reaction with reagents containing two electrophilic centers can lead to the formation of new five- or six-membered rings fused to the benzothiazole core. Multicomponent reactions, where 2-aminobenzothiazole, an aldehyde, and a third component with an activated methylene group or an electron-deficient alkyne are combined, provide efficient pathways to complex polyfunctionalized heterocyclic compounds. nih.gov This reactivity is fundamental in combinatorial chemistry for generating libraries of structurally diverse molecules.

Transformations Involving the Benzothiazole Ring System

Beyond the reactivity of the amino group, the aromatic benzothiazole ring itself can undergo transformations, including electrophilic substitution on the benzene (B151609) portion and nucleophilic attack on the thiazole ring.

The benzene ring of the 4-chloro-6-methoxybenzothiazole system can undergo electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, and sulfonation. msu.edu The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the chloro group, the methoxy (B1213986) group, and the fused thiazole ring.

Methoxy Group (-OCH₃) at C6: This is a strongly activating, ortho-, para- directing group.

Chloro Group (-Cl) at C4: This is a deactivating, but ortho-, para- directing group.

Fused Thiazole Ring: The thiazole ring is generally considered to be an electron-withdrawing and thus deactivating group.

The thiazole ring itself can be susceptible to nucleophilic attack, although it is generally stable. nih.gov The C2 carbon, being bonded to two heteroatoms (N and S) and the exocyclic amino group, is the most electrophilic center in the ring. Attack at this position can lead to ring-opening or rearrangement reactions.

A notable transformation is the intramolecular rearrangement observed in certain N-acyl derivatives of 2-aminobenzothiazoles. If the acyl chain contains a suitably positioned nucleophile (e.g., an amine), it can attack the C2 carbon of the thiazole ring. This can lead to the formation of a spiro intermediate, followed by cleavage of the thiazole ring and subsequent formation of a new heterocyclic system. nih.gov Additionally, some fused 1,4-benzothiazine systems have been shown to undergo nucleophile-induced ring contraction to yield 1,3-benzothiazole derivatives, highlighting the possibility of transformations involving the sulfur-carbon bond of the heterocyclic ring. beilstein-journals.orgnih.gov

Chemical Modifications of the Chloro and Methoxy Substituents

The chloro and methoxy groups on the benzothiazole ring are key sites for introducing structural diversity. The methoxy group can be readily converted into a hydroxyl group, which then serves as a handle for further functionalization. The chloro substituent, an electron-withdrawing group, activates the benzene ring for certain reactions and can be replaced through nucleophilic aromatic substitution.

One of the primary modifications of the 6-methoxy group is its demethylation to the corresponding 6-hydroxy derivative. This transformation is commonly achieved by refluxing the parent compound with a strong acid, such as hydrobromic acid (HBr). nih.gov The resulting hydroxyl group is a versatile intermediate. For instance, it can undergo Williamson ether synthesis, reacting with various alkyl halides to produce a range of 6-alkoxy-substituted benzothiazoles. nih.gov This pathway allows for the introduction of diverse side chains at the 6-position, modulating the molecule's physicochemical properties.

The 4-chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr) reactions. Although the benzothiazole ring system is electron-rich, the presence of electron-withdrawing groups and the possibility of forming a stable Meisenheimer intermediate can facilitate these reactions. For example, similar chloro-substituted benzothiazoles have been shown to react with nucleophiles like various substituted anilines, in the presence of a suitable solvent like DMF, to replace the chlorine atom. researchgate.net This reaction pathway is crucial for creating C-N bonds and linking the benzothiazole core to other aromatic systems.

Table 1: Reactions Targeting Chloro and Methoxy Groups
Functional GroupReaction TypeReagentsProduct TypeReference
6-MethoxyDemethylationHydrobromic Acid (HBr), Reflux6-Hydroxy-benzothiazole nih.gov
6-Hydroxy (from Methoxy)Williamson Ether SynthesisAlkyl Halide, Base6-Alkoxy-benzothiazole nih.gov
4-ChloroNucleophilic Aromatic Substitution (SNAr)Amines (e.g., Nitroanilines), DMF4-Amino-substituted benzothiazole researchgate.net

Formation of Complex Hybrid Molecules and Annulated Systems

The 2-amino group of 4-Chloro-6-methoxybenzo[d]thiazol-2-amine is a primary site for elaboration into more complex molecular architectures, including hybrid molecules and annulated (fused-ring) systems. jchemrev.comnih.gov Hybrid molecules are structures containing two or more distinct pharmacophoric units linked together, while annulated systems involve the construction of new rings fused onto the existing benzothiazole framework.

The exocyclic amino group can readily react with various electrophiles. For instance, acylation with reagents like chloroacetyl chloride yields an N-acylated intermediate. nih.gov This intermediate is a valuable precursor for building hybrid molecules. The newly introduced chloroacetyl moiety can subsequently react with other nucleophiles, such as 3-mercapto-1,2,4-triazole, to link the benzothiazole core to another heterocyclic system, forming a complex hybrid compound. nih.gov

Furthermore, the 2-amino group is pivotal in constructing annulated systems. Cyclocondensation reactions are a common strategy. For example, reaction of a 2-aminobenzothiazole derivative with reagents like ethyl cyanoacetate or chloroacetyl chloride can lead to the formation of a new thienopyrimidine or other fused heterocyclic ring. nih.gov Another approach involves the reaction with formic acid to yield benzothiazolo-thienopyrimidine derivatives. nih.gov Similarly, Schiff base formation by reacting the 2-amino group with an aldehyde, followed by cyclization with a reagent like thioglycolic acid (mercaptoacetic acid), can produce a thiazolidinone ring attached at the 2-position, which can be considered a spiro-annulated system in a broader sense or a complex derivative. rdd.edu.iq These synthetic strategies significantly increase the structural complexity and can lead to the development of polycyclic compounds with unique three-dimensional shapes. mdpi.com

Table 2: Synthesis of Hybrid and Annulated Benzothiazole Derivatives
Starting MoietyReaction SequenceKey ReagentsResulting Structure TypeReference
2-Amino GroupAcylation followed by Nucleophilic Substitution1. Chloroacetyl chloride 2. 3-Mercapto-1,2,4-triazoleHybrid Molecule (Benzothiazole-Triazole) nih.gov
2-Amino GroupCyclocondensationEthyl cyanoacetate, Formic acidAnnulated System (Thienopyrimidine) nih.gov
2-Amino GroupSchiff Base formation then Cyclization1. Aldehyde 2. Mercaptoacetic acidComplex Derivative (Thiazolidinone) rdd.edu.iq
2-Amino GroupReaction with o-phenylene diamineo-phenylene diamineHybrid Molecule (Benzothiazole-Benzimidazole) rdd.edu.iq

Non Biological Applications and Material Science Relevance of Substituted Benzothiazole Amines

Role as Versatile Building Blocks in Organic Synthesis

The 2-aminobenzothiazole (B30445) scaffold is a fundamental building block in organic synthesis, primarily due to the reactivity of the 2-amino group and the potential for substitution on the benzene (B151609) ring. nih.gov These compounds serve as crucial starting materials for constructing more complex molecules. nanomaterchem.com The synthesis of the benzothiazole (B30560) core itself can be achieved through various methods, often involving the reaction of an appropriately substituted aniline (B41778) derivative. acs.orgnih.gov

One common pathway is the reaction of anilines with a thiocyanate (B1210189) salt and bromine or sulfuryl chloride. orgsyn.orgnih.gov For instance, the synthesis of 2-amino-6-methoxybenzothiazole often starts from p-anisidine (4-methoxyaniline). atlantis-press.com The amino group of the resulting benzothiazole can then be readily diazotized or undergo condensation and acylation reactions, allowing for the attachment of a wide array of functional groups. nih.govrdd.edu.iq This versatility makes substituted 2-aminobenzothiazoles key intermediates for creating a diverse library of compounds for further investigation in materials science and other fields. nanomaterchem.commdpi.com

Modern synthetic approaches focus on developing more efficient and environmentally friendly methods, including one-pot, multi-component reactions and catalyst-free syntheses to produce 2-substituted benzothiazoles. acs.orgorganic-chemistry.org

Synthetic Method Reactants Key Features Reference
Condensation 2-Aminothiophenols and carboxylic acids/aldehydesCommon, versatile, can be light-activated. mdpi.comnih.gov mdpi.comnih.gov
From Anilines Substituted anilines, thiocyanate salts, halogensA classic and widely used method for 2-aminobenzothiazoles. nih.gov nih.gov
Three-Component Reaction Aromatic amines, aliphatic amines, elemental sulfurCatalyst- and additive-free, environmentally friendly. acs.org acs.org
Metal-Free Cyclization N-substituted arylamines and elemental sulfurUtilizes DMSO as both solvent and oxidant. nih.gov nih.gov

This table provides a summary of common synthetic routes to the benzothiazole core structure.

Applications in Materials Chemistry and Advanced Materials Development

The benzothiazole moiety is a significant component in the development of advanced materials due to its electronic properties and structural rigidity. mdpi.com Derivatives have been incorporated into organic compounds designed for applications in electronics and photonics. For example, 2-phenylbenzothiazoles have been explored for their interesting metal-involved noncovalent interactions, which have broad applications in materials science. nih.gov

In the field of renewable energy, benzothiazole derivatives are used to create novel chromophores for dye-sensitized solar cells (DSSCs). rsc.org New half-squaraine dyes containing a benzothiazole moiety have been synthesized to study dye-TiO2 interactions, a critical aspect of DSSC performance. rsc.org The sulfur and nitrogen atoms in the thiazole (B1198619) ring can influence dye binding and orientation on semiconductor surfaces, impacting the efficiency of the solar cell. rsc.org Furthermore, the modification of iridium(III) complexes with benzothiazole groups has been shown to enhance their ability to generate singlet oxygen, a property useful in developing photosensitizers for various applications. nih.gov

Utilization in Dye Chemistry and Related Pigment Formulations

Benzothiazole and its derivatives are foundational structures in the synthesis of a wide range of dyes. wikipedia.orgresearchgate.net The 2-aminobenzothiazole unit, particularly when substituted with electron-donating groups like a methoxy (B1213986) group, is a common diazo component for producing azo dyes. grafiati.comatbuftejoste.com.ng For example, 2-amino-6-methoxybenzothiazole can be diazotized and coupled with various aromatic compounds to create dyes with colors ranging from blue-green to fuchsia. grafiati.com

These benzothiazole-based dyes exhibit high molar extinction coefficients, meaning a smaller amount of dye is needed to achieve a desired color depth. grafiati.com They have been successfully applied to synthetic fibers like polyester. grafiati.com The specific substituents on the benzothiazole ring play a crucial role in determining the final color and fastness properties of the dye. scialert.net Research into heterocyclic reactive dyes containing benzothiazole moieties has shown excellent dyeing behavior and good fastness on wool/acrylic blended fabrics. grafiati.com

Dye Class Benzothiazole Role Resulting Properties Reference
Azo Dyes Diazo component (e.g., 2-amino-6-methoxybenzothiazole)Produces a range of colors (blue-green, fuchsia) with high tinctorial strength. grafiati.comatbuftejoste.com.ng grafiati.comatbuftejoste.com.ng
Cyanine Dyes Heterocyclic end groupUsed as biological markers and in photography. researchgate.net researchgate.net
Fluorescent Dyes Core structure (e.g., 3-(2'-benzothiazolyl)coumarin)Provides fluorescence for dyeing polyester fabrics. grafiati.com grafiati.com
Half-Squaraine Dyes Key moietyUsed as sensitizers in dye-sensitized solar cells. rsc.org rsc.org

This table illustrates the application of benzothiazole derivatives in various classes of dyes.

Relevance in Photographic Sensitizers and Imaging Agents

The application of benzothiazole derivatives extends to imaging and sensitization technologies. researchgate.net Historically and in modern applications, certain benzothiazole-containing cyanine dyes have been used as photographic sensitizers. researchgate.net Photographic sensitizers are compounds added to photographic emulsions to enhance their sensitivity to light, often extending the spectral range to which the emulsion responds. openaccesspub.org

More recently, the photosensitizing properties of benzothiazole derivatives have been harnessed in advanced imaging and therapeutic contexts. They are being investigated as two-photon absorbing organic photosensitizers that can be activated by near-infrared (NIR) light, which offers advantages like deeper penetration through media compared to UV/visible light. acs.org Such properties are valuable in photocatalysis and photodynamic applications. nih.govacs.org In the diagnostic field, various metal-radiolabeled and non-metal-based 2-phenylbenzothiazole derivatives are being explored as positron emission tomography (PET) imaging agents. nih.gov

Q & A

Q. What are the optimized synthetic pathways for 4-chloro-6-methoxybenzo[D]thiazol-2-amine HBr, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted anilines with thiocyanate derivatives under acidic conditions. For example, bromine/glacial acetic acid systems can facilitate thiocyanation and cyclization . Key factors include:
  • Temperature : Reflux conditions (100–120°C) improve cyclization efficiency.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for methoxy group incorporation .
  • Purification : Recrystallization in ethanol yields >85% purity .
    Table 1 : Comparison of Synthetic Conditions
PrecursorReagentsYield (%)Purity (%)Reference
4-Chloro-6-methoxyanilineNaSCN, Br₂/AcOH7887
2-Amino-4-chlorothiophenolMethoxy iodide, K₂CO₃6592

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :
  • ¹H/¹³C NMR : Distinct signals for methoxy (δ 3.8–4.0 ppm) and thiazole protons (δ 7.2–8.0 ppm). Chlorine substituents deshield aromatic protons, shifting peaks upfield .
  • HRMS/IR : Confirm molecular ion peaks (e.g., [M+H]+ ≈ 245.5 m/z) and functional groups (C–S stretch at 1124 cm⁻¹) .
  • Contradiction Resolution : Discrepancies in melting points or spectral data may arise from polymorphic forms. Use differential scanning calorimetry (DSC) and X-ray crystallography to validate .

Q. What are the primary biological targets of benzothiazole derivatives, and how is activity validated in vitro?

  • Methodological Answer :
  • Targets : Enzymes (e.g., kinases) and DNA intercalation are common mechanisms .
  • Validation :

Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., ATPase activity for kinase inhibition) .

Cell-Based Assays : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be systematically addressed?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess solubility (logP ≈ 2.5–3.0) and metabolic stability using liver microsomes .
  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites. For example, demethylation of methoxy groups may reduce activity .
  • In Vivo Models : Use xenograft mice with controlled dosing (e.g., 10–50 mg/kg) and compare tumor regression rates .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Use B3LYP/6-31G* to model transition states for chloro-group substitution. Exact exchange terms improve accuracy in predicting activation energies .
  • Solvent Effects : PCM models simulate DMF or THF environments, correlating with experimental rate constants .
    Table 2 : Computed vs. Experimental Reactivity (k, s⁻¹)
PositionDFT PredictionExperimentalDeviation (%)
C-4 (Cl)2.3 × 10⁻³2.1 × 10⁻³8.7

Q. How do structural modifications (e.g., replacing methoxy with ethoxy) alter pharmacological profiles?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs (e.g., 4-chloro-6-ethoxy derivatives) and compare logD values (HPLC) and binding affinities (SPR assays) .
  • Crystallography : Resolve ligand-enzyme complexes (e.g., PDB deposition) to identify hydrogen-bonding interactions disrupted by bulkier substituents .

Q. What experimental and computational methods resolve spectral overlaps in crowded NMR regions (e.g., aromatic protons)?

  • Methodological Answer :
  • 2D NMR : COSY and HSQC distinguish overlapping signals. For example, methoxy protons show coupling with adjacent aromatic carbons .
  • DEPT-135 : Differentiates CH₂ and CH₃ groups in complex mixtures .
  • Machine Learning : Train models on PubChem datasets to predict shifts for novel analogs .

Key Research Challenges

  • Stereochemical Purity : Chiral centers (if present) require enantioselective synthesis and CD spectroscopy for validation .
  • Scale-Up Bottlenecks : Batch vs. flow chemistry trade-offs: Flow systems improve reproducibility but may reduce yields for sensitive intermediates .

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